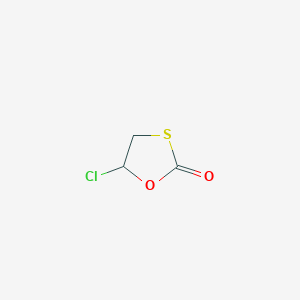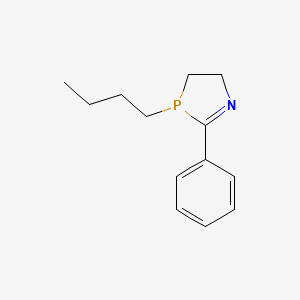
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted phosphine, followed by cyclization under controlled temperature and pressure conditions. The reaction may require the presence of a catalyst to facilitate the formation of the azaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The azaphosphole ring can undergo substitution reactions, where different substituents replace the butyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the presence of a base or acid catalyst, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted azaphosphole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets through its nitrogen and phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the butyl group, which may affect its reactivity and applications.
3-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the phenyl group, leading to different chemical properties.
2-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Similar structure but with different substituents, affecting its chemical behavior.
Uniqueness
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to the presence of both butyl and phenyl groups, which can influence its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound in various chemical contexts.
Eigenschaften
CAS-Nummer |
110519-70-5 |
|---|---|
Molekularformel |
C13H18NP |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
3-butyl-2-phenyl-4,5-dihydro-1,3-azaphosphole |
InChI |
InChI=1S/C13H18NP/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
OTCUOPSRGLOWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1CCN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

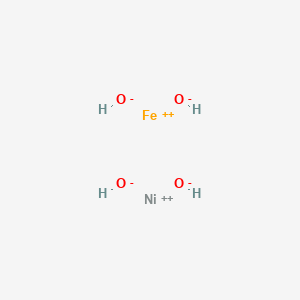
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
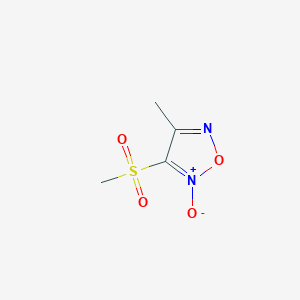

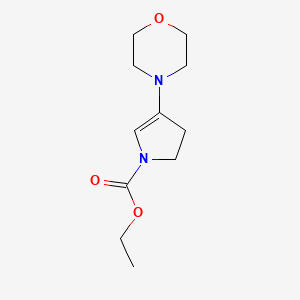
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
